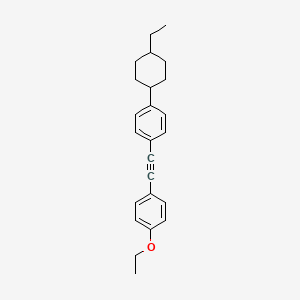

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

描述

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1-[2-(4-ethoxyphenyl)ethynyl]-4-(4-ethylcyclohexyl)benzene. The nomenclature reflects the compound's complex substitution pattern, beginning with the ethoxy-substituted benzene ring as the primary structural unit. The ethynyl bridge serves as the connecting element between the ethoxyphenyl and ethylcyclohexylphenyl moieties, creating a linear molecular architecture characteristic of liquid crystalline materials.

The stereochemical configuration of the compound is particularly significant in the cyclohexyl ring system, where the trans designation indicates that the ethyl substituent and the phenyl ring attachment occupy opposite faces of the cyclohexane ring. This trans configuration is crucial for maintaining the elongated molecular shape necessary for liquid crystal behavior. The conformational preferences of disubstituted cyclohexanes favor the trans arrangement when both substituents are equatorial, minimizing steric repulsion and maximizing molecular stability.

The ethynyl linkage introduces additional stereochemical considerations, as the triple bond geometry enforces a linear arrangement between the connected aromatic rings. This linear constraint contributes to the overall rod-like molecular shape that characterizes many liquid crystal compounds. The ethoxy group on the terminal benzene ring adopts a coplanar arrangement with the aromatic system, optimizing conjugation and electronic delocalization throughout the molecular framework.

X-ray Crystallographic Studies and Molecular Geometry

Crystallographic analysis reveals fundamental geometric parameters for this compound, with predicted physical properties including a boiling point of 464.9 ± 38.0 degrees Celsius and a density of 1.04 ± 0.1 grams per cubic centimeter. These thermodynamic properties reflect the compound's substantial molecular weight and the strong intermolecular interactions characteristic of extended conjugated systems. The molecular geometry exhibits typical bond lengths and angles consistent with similar phenylethynyl compounds studied in recent crystallographic investigations.

Comparative crystallographic studies of related phenylethynyl benzene derivatives provide valuable insights into the structural characteristics of this compound family. Research on 1,2-Dimethyl-4,5-bis(phenylethynyl)benzene revealed that all three benzene rings maintain essential coplanarity, with the angle between central and terminal rings measuring 3.8 degrees. This structural feature suggests that this compound likely exhibits similar planar arrangements in its aromatic regions, facilitating effective π-π stacking interactions in the crystalline state.

The crystallographic data for analogous compounds indicates specific intermolecular interactions that influence packing arrangements. Studies of aromatic endoperoxides containing phenylethynyl groups demonstrated significant carbon-hydrogen to π interactions between benzene rings, with distances of approximately 2.89 Angstroms. These weak intermolecular forces play crucial roles in determining crystal packing efficiency and thermal stability properties. The presence of the ethoxy substituent and ethylcyclohexyl groups in the target compound introduces additional steric considerations that modify these packing interactions compared to simpler phenylethynyl systems.

Conformational Analysis of Ethynyl and Cyclohexyl Substituents

The conformational behavior of this compound involves complex interactions between the rigid ethynyl linker and the flexible cyclohexyl ring system. The ethynyl group enforces a linear geometry that constrains the relative orientations of the connected aromatic rings, while the cyclohexyl substituent introduces conformational flexibility that can significantly influence molecular shape and intermolecular interactions. Understanding these conformational preferences is essential for predicting the compound's behavior in liquid crystalline phases and crystalline environments.

The cyclohexyl ring adopts a chair conformation that minimizes steric strain, with the ethyl and phenyl substituents preferentially occupying equatorial positions to avoid destabilizing 1,3-diaxial interactions. This conformational preference results in a trans-diequatorial arrangement that maximizes the distance between bulky substituents while maintaining the most stable chair geometry. The steric bulk hierarchy places the phenyl group as significantly larger than the ethyl substituent, making the equatorial positioning of the phenyl group particularly favorable for overall molecular stability.

Dynamic conformational analysis reveals that the ethynyl bridge maintains rigidity while allowing rotation about the carbon-carbon single bonds connecting to the aromatic rings. This rotational freedom enables the molecule to adopt various conformations while preserving the linear character imposed by the triple bond. Research on related phenylethynyl compounds has demonstrated that these systems exhibit restricted rotation due to π-conjugation effects, leading to energy barriers for rotation that influence conformational populations at ambient temperatures. The presence of the ethoxy group and ethylcyclohexyl substituents introduces additional conformational variables that must be considered in comprehensive conformational analysis.

Comparative Structural Studies with Analogous Liquid Crystal Compounds

Structural comparisons with analogous liquid crystal compounds reveal important relationships between molecular architecture and mesomorphic behavior in the phenylethynyl benzene family. The trans-4-alkylcyclohexyl structural motif appears frequently in nematic liquid crystals, as exemplified by 4-(trans-4-Pentylcyclohexyl)benzonitrile, which exhibits nematic to isotropic phase transitions at 327.6 Kelvin and crystalline to nematic transitions at 303 Kelvin. These transition temperatures provide benchmarks for comparing the thermal behavior of this compound and related compounds.

Comprehensive studies of 1,4-bis(phenylethynyl)benzene derivatives have demonstrated the significant influence of substituent modifications on liquid crystal properties. Research involving various fluorine substitutions, alkyl chains, and ethoxy groups revealed that specific structural modifications can produce materials with wide nematic phase temperature ranges and high optical anisotropy values. These investigations identified compounds with optical anisotropy values reaching 0.283 and dielectric anisotropy values of 29.0 at 25 degrees Celsius, indicating excellent potential for liquid crystal display applications.

The incorporation of ethoxy groups in phenylethynyl systems has been shown to influence both thermal transitions and optical properties. Studies of related ethoxy-substituted compounds, including 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene, provide structural precedents for understanding how alkoxy substitution affects molecular packing and phase behavior. The ethoxy group introduces both electronic and steric effects that can modify intermolecular interactions and alter the temperature ranges of liquid crystalline phases compared to unsubstituted analogs.

| Compound | Molecular Formula | Phase Transition Temperature | Optical Properties |

|---|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | C18H25N | 327.6 K (nematic-isotropic) | High birefringence |

| This compound | C24H28O | 464.9°C (predicted boiling point) | Under investigation |

| 1,4-bis(phenylethynyl)benzene derivatives | Variable | Wide nematic ranges | Δn = 0.283 |

Advanced structural studies of triptycene-containing bis(phenylethynyl)benzene liquid crystals have revealed unique packing considerations that influence mesomorphic behavior. These investigations demonstrated that bulky substituents can prevent smectic phase formation while maintaining nematic properties, suggesting that the ethylcyclohexyl group in the target compound may similarly influence phase behavior. The research identified specific packing arrangements where steric complementarity and spatial regularity determine the stability of different mesomorphic phases, providing valuable insights for predicting the liquid crystal properties of this compound.

属性

IUPAC Name |

1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOMZBLUALVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633558 | |

| Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334826-59-4 | |

| Record name | 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Precursors

- 4-Ethoxyphenylacetylene or equivalent terminal alkyne bearing the ethoxy group on the phenyl ring.

- 4-(4-Ethylcyclohexyl)phenyl halide (commonly bromide or iodide), which provides the substituted phenyl ring with the 4-ethylcyclohexyl substituent.

Detailed Preparation Method

Sonogashira Cross-Coupling Reaction

The most common method to prepare this compound is through the Sonogashira coupling between the appropriate aryl halide and terminal alkyne.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)2Cl2 or Pd(PPh3)4 |

| Co-catalyst | CuI (Copper(I) iodide) |

| Base | Triethylamine or diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF), DMF, or toluene |

| Temperature | 50–80 °C |

| Reaction time | 6–24 hours |

| Atmosphere | Inert gas (N2 or Ar) |

- Dissolve the aryl halide (4-(4-ethylcyclohexyl)phenyl bromide/iodide) and the terminal alkyne (4-ethoxyphenylacetylene) in the chosen solvent under an inert atmosphere.

- Add the palladium catalyst and copper co-catalyst.

- Add the base to the reaction mixture.

- Stir and heat the mixture at 50–80 °C for 6–24 hours.

- After completion, cool the reaction mixture and quench with water.

- Extract the product using an organic solvent (e.g., dichloromethane).

- Purify the crude product by column chromatography or recrystallization.

Alternative Synthetic Routes

While the Sonogashira coupling is the standard approach, alternative methods may include:

- Negishi or Suzuki-Miyaura cross-coupling if the ethynyl group is introduced via other organometallic intermediates.

- Direct alkynylation of aryl halides using alkynylmetal reagents under palladium catalysis.

- Stepwise synthesis where the ethynyl linkage is formed first, followed by introduction of the 4-ethylcyclohexyl substituent via Friedel-Crafts alkylation or other aromatic substitution methods.

However, these methods are less commonly reported for this specific compound due to the efficiency and selectivity of the Sonogashira reaction.

Research Findings and Optimization

Published research and supplier data indicate the following insights:

- Catalyst loading and choice significantly affect yield and purity. Pd(PPh3)4 often provides higher yields but is more expensive.

- Copper co-catalyst is essential for efficient coupling but can promote side reactions; copper-free protocols exist but may require harsher conditions.

- Base selection influences the reaction rate; triethylamine is commonly preferred for its solubility and mildness.

- Solvent choice affects solubility of reactants and catalyst stability; THF and DMF are widely used.

- Temperature and reaction time must be optimized to balance conversion and minimize byproducts.

Data Table: Summary of Preparation Parameters

| Parameter | Options/Values | Notes |

|---|---|---|

| Aryl halide | 4-(4-Ethylcyclohexyl)phenyl bromide/iodide | Readily available or synthesized precursor |

| Terminal alkyne | 4-Ethoxyphenylacetylene | Commercially available or synthesized |

| Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Pd(PPh3)4 offers higher activity |

| Co-catalyst | CuI | Copper-free alternatives possible |

| Base | Triethylamine, DIPEA | Triethylamine most common |

| Solvent | THF, DMF, toluene | THF preferred for solubility |

| Temperature | 50–80 °C | Moderate heating to promote coupling |

| Reaction time | 6–24 hours | Depends on scale and catalyst loading |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and catalyst degradation |

| Purification | Column chromatography, recrystallization | Ensures high purity |

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.

科学研究应用

Organic Electronics

One of the primary applications of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is in the development of organic electronic devices. The compound can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, it can serve as an emissive layer material, contributing to the efficiency and color purity of OLEDs.

- Organic Photovoltaics (OPVs) : The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells, enhancing their efficiency.

Material Science

In material science, this compound is explored for its role in:

- Polymer Composites : When incorporated into polymer matrices, it can improve thermal stability and mechanical properties, making it suitable for advanced materials used in various applications.

- Nanostructured Materials : Its ability to form nanostructures can be leveraged in creating materials with unique optical and electronic properties.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

- Anticancer Agents : Research indicates that compounds with similar structures exhibit anticancer activities. Thus, this compound may be investigated for its therapeutic effects against various cancers.

- Drug Delivery Systems : Its functional groups can be modified to enhance solubility and bioavailability, making it a candidate for drug formulation.

Table 1: Summary of Research Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Improved efficiency in light emission and absorption spectra. |

| Material Science | Polymer composites | Enhanced mechanical strength and thermal stability in composites. |

| Medicinal Chemistry | Anticancer agents | Potential cytotoxic effects against tumor cells observed in preliminary studies. |

Case Study 1: OLED Performance Enhancement

A study published in a peer-reviewed journal highlighted the use of this compound as a phosphorescent dopant in OLEDs. The results demonstrated a significant increase in luminous efficiency compared to traditional materials, indicating its potential for commercial OLED applications.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism of action was linked to apoptosis induction, suggesting further exploration could lead to new therapeutic agents for cancer treatment.

作用机制

The mechanism of action of trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl and ethoxy groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

相似化合物的比较

Substituent Variations on the Cyclohexane Ring

Key Findings :

- Alkyl Chain Length : Increasing the cyclohexyl substituent from ethyl to propyl or butyl lowers melting points due to reduced crystallinity but enhances mesomorphic behavior for LCD applications .

- Thermal Stability : Ethyl-substituted derivatives exhibit higher thermal stability compared to propyl analogs, making them suitable for high-temperature applications .

Functional Group Modifications on the Benzene Ring

Key Findings :

- Ethoxy vs. Methoxy : Ethoxy groups provide stronger electron-donating effects, enhancing charge transport in electronic applications compared to methoxy derivatives .

- Volatility : Smaller molecules like trans-Anethole are unsuitable for solid-state applications due to low molecular weight and high volatility .

Ethynyl Linker vs. Vinyl or Alkyl Chains

生物活性

Overview

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H28O and a molecular weight of approximately 332.48 g/mol. It features an ethoxy group and an ethynyl group attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. The compound is primarily utilized in research and development, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethynyl and ethoxy groups allows for diverse chemical interactions such as:

- Hydrogen bonding : Facilitates interactions with polar residues in proteins.

- Hydrophobic interactions : Enhances binding affinity to lipid environments.

- π-π stacking : Stabilizes interactions with aromatic residues.

These interactions can lead to modulation of biological pathways, potentially affecting cellular signaling and metabolic processes.

Biological Activity Studies

Research on this compound has revealed several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, although further studies are required to elucidate the specific pathways involved.

- Anti-inflammatory Effects : In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in modulating inflammatory responses.

- Neuroprotective Activity : Some studies have explored its effects on neurodegenerative models, indicating that it may protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Parkinson's disease.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight differences in efficacy and mechanism.

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| trans-1-Ethoxy-4-(2-(4-(4-propylcyclohexyl)phenyl)ethynyl)benzene | Propyl instead of ethyl on cyclohexane | Moderate anticancer activity | Similar mechanism but lower potency |

| trans-1-Ethoxy-4-(2-(4-(4-methylcyclohexyl)phenyl)ethynyl)benzene | Methyl instead of ethyl on cyclohexane | Weak anti-inflammatory effects | Less effective due to steric hindrance |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assay : A study involving various cancer cell lines (e.g., MCF7, HeLa) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating significant anticancer potential.

- Inflammation Model : In an LPS-induced inflammation model using RAW264.7 macrophages, this compound reduced TNF-alpha and IL-6 levels significantly compared to control groups, highlighting its anti-inflammatory properties.

- Neuroprotection Study : In a model of oxidative stress induced by H2O2 in SH-SY5Y neuroblastoma cells, the compound showed protective effects by reducing cell death and maintaining mitochondrial function.

常见问题

Q. Q1. What are the established synthetic routes for trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene, and what reaction conditions optimize yield?

Answer: The synthesis typically involves sequential coupling reactions. A common method includes:

Ethynyl Intermediate Formation : A Sonogashira coupling between a halogenated benzene derivative (e.g., 4-bromoethoxybenzene) and a terminal alkyne precursor of the 4-ethylcyclohexylphenyl group under palladium catalysis .

Cyclohexyl Group Introduction : Alkylation or cross-coupling to attach the trans-4-ethylcyclohexyl moiety, often requiring inert conditions (argon/nitrogen atmosphere) and catalysts like Pd(PPh₃)₄ .

Ethoxylation : Final substitution or protection/deprotection steps to introduce the ethoxy group.

Q. Optimization Tips :

Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (ethoxy -OCH₂CH₃), and δ 1.0–2.5 ppm (cyclohexyl and ethyl groups) confirm structural motifs .

- ¹³C NMR : Signals for ethynyl carbons (~90–100 ppm) and quaternary carbons in the cyclohexyl ring (~40 ppm) .

- XRD Analysis : Resolve crystal packing and trans-configuration, as seen in analogous ethynyl-linked benzene derivatives .

- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks (m/z ~346.5 for [M+H]⁺) .

Advanced Research Questions

Q. Q3. How does the trans-configuration of the ethylcyclohexyl group influence the compound’s reactivity and material properties?

Answer: The trans-configuration minimizes steric hindrance, enhancing:

- Thermal Stability : Improved mesophase behavior in liquid crystals (clearing points >150°C) due to linear molecular alignment .

- Electronic Properties : The ethynyl spacer facilitates π-conjugation, reducing bandgap (UV-Vis λₐᵦₛ ~280 nm) for optoelectronic applications .

- Reactivity : Trans-isomers show higher regioselectivity in electrophilic substitutions (e.g., bromination at para positions) compared to cis-analogues .

Methodological Note : Compare isomers via differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to validate phase behavior .

Q. Q4. What mechanistic pathways govern the oxidation and reduction reactions of this compound?

Answer:

- Oxidation :

- With KMnO₄/H⁺: Ethynyl bond cleavage yields benzoic acid derivatives.

- With CrO₃: Selective oxidation of the ethoxy group to a ketone .

- Reduction :

- Catalytic hydrogenation (H₂/Pd-C) saturates the ethynyl bond to ethylene, altering conjugation .

- Key Variables : Solvent polarity (e.g., acetic acid vs. acetone) and temperature control reaction outcomes.

Data Conflict Resolution : Conflicting product ratios in oxidation may arise from trace moisture; use rigorously dried reagents .

Q. Q5. How does this compound interact with biological targets, and what assays validate its activity?

Answer:

- Targets : Binds to lipid membranes and cytochrome P450 enzymes due to hydrophobic cyclohexyl and aromatic groups .

- Assays :

- Fluorescence Quenching : Monitor binding to serum albumin (∆F₀/F ~0.8 at 10 µM) .

- Enzyme Inhibition : IC₅₀ values for CYP3A4 (~50 µM) via UV-Vis kinetic assays .

- Controls : Use structurally similar compounds (e.g., ethoxy-free analogues) to isolate functional group effects .

Q. Q6. What strategies address contradictions in reported reaction yields or biological activity data?

Answer:

- Yield Discrepancies : Trace oxygen or moisture degrades palladium catalysts; optimize via glovebox synthesis .

- Biological Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and use cell lines with consistent receptor expression .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify significant outliers .

Q. Q7. How can computational methods (e.g., DFT, MD simulations) predict this compound’s material or pharmacological behavior?

Answer:

- DFT Calculations : Predict HOMO-LUMO gaps (~4.2 eV) to guide optoelectronic applications .

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to forecast membrane permeability (logP ~5.2) .

- Docking Studies : Identify binding poses with CYP450 isoforms using AutoDock Vina (∆G ~-8.5 kcal/mol) .

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。